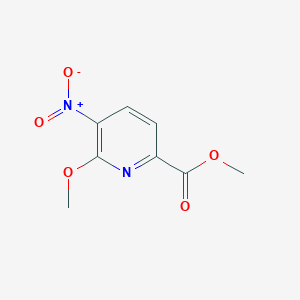

Methyl 6-methoxy-5-nitropyridine-2-carboxylate

Description

Properties

Molecular Formula |

C8H8N2O5 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

methyl 6-methoxy-5-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)4-3-5(9-7)8(11)15-2/h3-4H,1-2H3 |

InChI Key |

ZBADPQXQJHPZLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-5-nitropyridine-2-carboxylate typically involves the nitration of methyl 6-methoxy-2-pyridinecarboxylate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Starting Material: Methyl 6-methoxy-2-pyridinecarboxylate

Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

Conditions: The reaction mixture is cooled to 0-5°C and the nitrating mixture is added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.

Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) in the molecule can undergo reduction to form an amine (-NH₂). This is typically achieved using hydrogen gas (H₂) in the presence of a palladium catalyst under controlled conditions . For example, similar nitropyridine derivatives have been reduced using Fe/HCl or Sn/HCl, though reaction conditions may vary depending on substituents .

Key Reaction Conditions :

-

Reagents : Hydrogen gas, palladium catalyst (e.g., Pd/C)

-

Product : Methyl 6-methoxy-5-aminopyridine-2-carboxylate

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) is electron-donating, activating the pyridine ring for electrophilic substitution at specific positions. Conversely, the nitro group (-NO₂) is strongly electron-withdrawing, deactivating the ring. Together, these groups direct incoming electrophiles to positions ortho or para to the methoxy group, depending on the nitro group’s steric and electronic effects . Reactions such as nitration, halogenation, or sulfonation could occur under appropriate conditions.

Example Reaction :

Oxidation of the Methoxy Group

The methoxy group can be oxidized to a carbonyl (-CHO) or carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) . This reaction is critical for synthesizing derivatives with enhanced reactivity.

Key Reaction Conditions :

-

Reagents : KMnO₄, H₂CrO₄

-

Product : Methyl 6-oxo-5-nitropyridine-2-carboxylate or methyl 6-carboxylic acid-5-nitropyridine-2-carboxylate

Hydrolysis of the Ester Group

The methyl ester (-COOCH₃) can hydrolyze to form the corresponding carboxylic acid (-COOH) under acidic or basic conditions. This reaction is foundational for converting the ester to a more reactive acidic form .

Key Reaction Conditions :

-

Reagents : HCl (acidic) or NaOH (basic)

-

Product : 6-methoxy-5-nitropyridine-2-carboxylic acid

Cross-Coupling Reactions

The aromatic ring may participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) after reducing the nitro group to an amine or introducing a leaving group (e.g., halide). This enables the synthesis of complex organic molecules with carbon-carbon bonds .

Example Reaction :

Substitution Reactions

Nucleophilic substitution at the ester group or other positions is feasible. For instance, the carboxylate ester can react with nucleophiles like amines or thiols under appropriate conditions .

Key Reaction Conditions :

Data Table: Reaction Types and Conditions

Scientific Research Applications

Methyl 6-methoxy-5-nitropyridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-5-nitropyridine-2-carboxylate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or interfere with metabolic pathways, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following analysis compares Methyl 6-methoxy-5-nitropyridine-2-carboxylate (hypothetical structure) with pyridine derivatives listed in catalogs (–6). Key differences in substituent positions, functional groups, molecular weights, and inferred properties are highlighted.

Table 1: Structural and Commercial Comparison of Pyridine Derivatives

*Hypothetical data for the target compound; other entries sourced from –6.

Key Comparative Insights:

Substituent Effects: The nitro group (-NO₂) in the target compound is a stronger electron-withdrawing group compared to cyano (-CN) in tert-butyl 3-cyano-5-methoxypyridin-4-ylcarbamate or fluoro (-F) in HB615 . This may enhance electrophilic reactivity, making the target compound suitable for nucleophilic substitution or coupling reactions.

Molecular Weight and Complexity :

- The target compound (MW 228.16) is lighter than halogenated derivatives like HB615 (MW 436.38) , which contains iodine and a silyl ether. This suggests simpler synthetic pathways and lower production costs.

Price and Commercial Availability :

- Catalog compounds with tert-butyl or silyl protecting groups (e.g., HB615 , HB677 ) are priced at $400/g , reflecting the cost of complex synthesis and purification. The absence of such groups in the target compound might reduce its commercial price, though synthetic challenges (e.g., nitro group introduction) could offset this.

Functional Group Diversity :

- Unlike the hydroxyl-containing tert-butyl 3-hydroxy-5-methoxyisonicotinate , the target compound lacks polar protic groups, which could improve stability under acidic or basic conditions.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 6-methoxy-5-nitropyridine-2-carboxylate?

A regioselective nitration strategy is typically employed. Starting with methyl 6-methoxypyridine-2-carboxylate, controlled nitration at the 5-position is achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. Stoichiometric optimization (1.1–1.3 equivalents HNO₃) minimizes byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, the mixture is quenched in ice, extracted with dichloromethane, and purified via recrystallization (ethanol/water, 70:30). Yield improvements (70–85%) are achieved by slow cooling to 4°C .

Q. What safety protocols are critical when handling this compound?

The nitro group and aromatic methoxy moiety pose risks of skin/eye irritation and toxic decomposition products (e.g., NOₓ). Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood with negative pressure. For spills, employ adsorbent materials (activated carbon) and avoid aqueous rinses to prevent sewer contamination. Store in amber glass at 2–8°C, segregated from oxidizers. Emergency rinsing protocols: 15-minute eye irrigation (saline) and soap/water for skin contact .

Q. Which analytical techniques validate the compound’s purity and structure?

- HPLC : C18 column (5 µm), 30:70 acetonitrile/water + 0.1% TFA, λ = 254 nm. Purity >98% confirmed by area normalization.

- NMR : ¹H NMR (400 MHz, CDCl₃) expects δ 8.35 (d, J=8.4 Hz, H-3), 7.02 (d, J=8.4 Hz, H-4), 4.05 (s, OCH₃), 3.95 (s, COOCH₃).

- MS : ESI+ m/z 227.06 [M+H]⁺. Discrepancies in splitting patterns are resolved via 2D NMR (HSQC/HMBC) .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

Use flow chemistry for improved heat dissipation during nitration. A tubular reactor (Teflon, 0.5 mm ID) with a residence time of 2 minutes at 5°C enhances regioselectivity. Catalyst screening (e.g., Ce(SO₄)₂) reduces HNO₃ excess to 1.05 equivalents. Continuous extraction with supercritical CO₂ minimizes solvent waste. Process analytical technology (PAT) tools like inline FTIR monitor nitro-intermediate formation .

Q. How are crystallographic disorders resolved in X-ray structures of this compound?

For twinned crystals, SHELXL (v.2018/3) is applied with TWIN/BASF commands. Anisotropic refinement of non-H atoms and isotropic refinement for disordered regions (e.g., nitro group) are performed. Restraints (SIMU/DELU) manage thermal motion. High-resolution data (d < 0.8 Å) reduces R1 to <5%. Validate with CheckCIF, addressing alerts via Hirshfeld rigidity analysis .

Q. What mechanistic insights explain contradictory reactivity in nucleophilic substitutions?

The electron-withdrawing nitro group deactivates the pyridine ring, favoring SNAr at the 2-carboxylate position. DFT calculations (B3LYP/6-311+G**) reveal a transition state energy barrier of 28.6 kcal/mol for methoxy displacement. Competing pathways (e.g., ring-opening) are suppressed using bulky nucleophiles (e.g., tert-butylamine) in DMF at 120°C. Kinetic studies (UV-Vis at 300 nm) confirm pseudo-first-order behavior .

Q. How do solvent polarity and temperature affect spectroscopic characterization?

Variable-temperature NMR (25–60°C in DMSO-d₆) identifies rotational isomers of the nitro group, evidenced by coalescence at 45°C (ΔG‡ = 12.3 kcal/mol). Solvent-induced shifts (e.g., Δδ = 0.15 ppm in CDCl₃ vs. DMSO) are modeled using the Abraham solvent parameter model. For fluorescence quenching studies, acetonitrile (ET(30) = 46 kcal/mol) minimizes self-absorption artifacts .

Methodological Notes

- References : Avoid non-peer-reviewed sources (e.g., BenchChem). Prioritize crystallographic data from SHELX-refined structures and synthetic protocols from reagent catalogs .

- Contradictions : Discrepancies in melting points (e.g., 83°C vs. 92°C in nitro analogs) may arise from polymorphic forms. Use DSC (10°C/min) to identify transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.